Molecular Weight and Heavy Atom Count vs. Benzoxazole Analog (CAS 1197669-20-7)
The target compound (MW 253.17 g·mol⁻¹, 17 heavy atoms) is 22.01 g·mol⁻¹ lighter and contains 4 fewer heavy atoms than the benzoxazole analog 3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 1197669-20-7; MW 275.18 g·mol⁻¹, 21 heavy atoms) [1]. This 8.0% reduction in molecular weight places the target compound firmly within preferred fragment-like chemical space (MW < 300), whereas the benzoxazole analog approaches the upper boundary of fragment eligibility and carries additional aromatic ring count that increases planarity and reduces aqueous solubility.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and heavy atom count |
|---|---|
| Target Compound Data | MW = 253.17 g·mol⁻¹; Heavy atom count = 17 |
| Comparator Or Baseline | 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 1197669-20-7): MW = 275.18 g·mol⁻¹; Heavy atom count = 21 |
| Quantified Difference | ΔMW = −22.01 g·mol⁻¹ (−8.0%); ΔHeavy atoms = −4 |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) and vendor technical datasheets (ChemSrc) under standard conditions |
Why This Matters
Lower molecular weight directly improves ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and compliance with fragment-based screening libraries, making the target compound a more suitable starting point for fragment growth campaigns.
- [1] PubChem Compound Summary for CID 138040394. National Center for Biotechnology Information. Accessed April 2026. View Source
